molecular formula C10H5BrF3NOS B12968869 2-Bromo-5-(4-((trifluoromethyl)thio)phenyl)oxazole

2-Bromo-5-(4-((trifluoromethyl)thio)phenyl)oxazole

Cat. No.: B12968869
M. Wt: 324.12 g/mol
InChI Key: NTYWHTVKKXRHHO-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-((trifluoromethyl)thio)phenyl)oxazole is a chemical compound characterized by the presence of a bromine atom, a trifluoromethylthio group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-((trifluoromethyl)thio)phenyl)oxazole typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the bromination step may involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-((trifluoromethyl)thio)phenyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-(4-((trifluoromethyl)thio)phenyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-((trifluoromethyl)thio)phenyl)oxazole involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole: This compound shares a similar structure but lacks the trifluoromethylthio group.

    5-(4-Bromo-2-(trifluoromethyl)phenyl)oxazole: Another structurally related compound with the bromine and trifluoromethyl groups in different positions.

Uniqueness

2-Bromo-5-(4-((trifluoromethyl)thio)phenyl)oxazole is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C10H5BrF3NOS

Molecular Weight

324.12 g/mol

IUPAC Name

2-bromo-5-[4-(trifluoromethylsulfanyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H5BrF3NOS/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)17-10(12,13)14/h1-5H

InChI Key

NTYWHTVKKXRHHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Br)SC(F)(F)F

Origin of Product

United States

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